molecular formula C22H26O6 B197998 R(+)-Gomisin M1 CAS No. 82467-50-3

R(+)-Gomisin M1

Katalognummer B197998
CAS-Nummer: 82467-50-3
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: OGJPBGDUYKEQLA-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

R(+)-Gomisin M1 is a natural product isolated from the root of a medicinal plant, Schisandra chinensis, which is widely used in traditional Chinese medicine. It is a member of the lignan class of compounds, and is known for its biological activities such as anti-inflammatory, antioxidative, and anti-cancer effects. In recent years, R(+)-Gomisin M1 has been studied extensively due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Anti-HIV Activity

R(+)-Gomisin M1, a lignan identified in Schisandra rubriflora, has demonstrated significant anti-HIV properties. It exhibits potent anti-HIV activity, as indicated by its low effective concentration (EC50) and high therapeutic index (TI) values, making it a promising candidate for HIV treatment research (Chen, Kilgore, Lee, & Chen, 2006).

Inhibitory Effects on Hepatocellular Carcinoma

R(+)-Gomisin M1 also plays a role in regulating miRNA biogenesis, which can inhibit the proliferation, migration, and invasion of hepatocellular carcinoma (HCC) cells. This modulation of miRNA and protein expression profiles in HCC cells suggests its potential as a therapeutic target in cancer treatment. Notably, it has shown efficacy in suppressing tumor growth in a mouse model, indicating its relevance in oncology research (Zhou et al., 2021).

Modulation of Ribonucleotide Reductase in Cancer Cells

R(+)-Gomisin M1 has been associated with the modulation of ribonucleotide reductase, a key enzyme in DNA synthesis, in cancer cells. This modulation could potentially impact the resistance of cancer cells to specific treatments, indicating another avenue of research in cancer therapy (Zhou, Hsu, Pan, Doroshow, & Yen, 1995).

Role in Muscarinic Receptor Gene Expression

In the context of neurological studies, R(+)-Gomisin M1 is implicated in the expression of muscarinic receptor genes. This suggests its relevance in studies related to neurotransmission and neurological disorders, although the specific role and mechanisms remain to be elucidated (Bernard, Normand, & Bloch, 1992).

Antiviral Activities Beyond HIV

Besides HIV, R(+)-Gomisin M1 and its derivatives have shown potential in inhibiting other viral activities. This broad-spectrum antiviral property underlines its potential in developing treatments for various viral infections (Fujihashi et al., 1995).

Involvement in Immune Cell Functions

The compound may also influence immune cell functions, including macrophage phenotypes, which are critical in inflammatory responses and tissue repair mechanisms. This suggests a possible role in immunotherapy and regenerative medicine (Han et al., 2018).

Eigenschaften

IUPAC Name

4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJPBGDUYKEQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318545
Record name Gomisin M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

R(+)-Gomisin M1

CAS RN

82467-50-3
Record name Gomisin M1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gomisin M1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R(+)-Gomisin M1
Reactant of Route 2
Reactant of Route 2
R(+)-Gomisin M1
Reactant of Route 3
Reactant of Route 3
R(+)-Gomisin M1
Reactant of Route 4
Reactant of Route 4
R(+)-Gomisin M1
Reactant of Route 5
Reactant of Route 5
R(+)-Gomisin M1
Reactant of Route 6
Reactant of Route 6
R(+)-Gomisin M1

Q & A

Q1: What are the known biological activities of Gomisin M1?

A1: Gomisin M1 has shown promising anti-HIV [, ] and antitumor activities []. It demonstrates inhibitory activity against HIV-1, with promising EC50 and therapeutic index (TI) values []. Additionally, it has been identified as a potential therapeutic agent against hepatocellular carcinoma (HCC) due to its ability to inhibit the proliferation, migration, and invasion of HCC cells [].

Q2: What is the mechanism of action for Gomisin M1's anti-cancer activity?

A2: Research suggests that Gomisin M1 targets TAR RNA-binding protein 2 (TRBP), a protein involved in miRNA biogenesis []. By modulating TRBP activity, Gomisin M1 influences miRNA expression profiles, ultimately leading to the suppression of tumor growth [].

Q3: Have any structure-activity relationship (SAR) studies been conducted on Gomisin M1?

A3: Yes, SAR studies have explored the impact of structural modifications on Gomisin M1's activity. Research indicates that the biphenyl configuration in Gomisin M1 has a minimal effect on its antiviral activity []. Additionally, simplification of the Gomisin M1 structure has led to the identification of derivatives, such as compound 24, with enhanced anti-HIV activity and lower toxicity profiles []. Another study focused on modifying the B ring system of the related compound eriocalyxin B, revealing that the α, β-unsaturated ketone in the A-ring is crucial for anti-tumor activity [].

Q4: From which natural sources has Gomisin M1 been isolated?

A4: Gomisin M1 was first isolated from the fruits of the Chinese medicinal herb Schisandra chinensis []. It has since been found in other species, including Schisandra rubriflora [] and Schisandra grandiflora [], highlighting its presence in various Schisandra species. Interestingly, Gomisin M1 has been isolated from different parts of Schisandra chinensis, including the fruits [], stem [], and leaves [].

Q5: Are there any synthetic routes available for producing Gomisin M1?

A5: While the provided abstracts don't delve into specific synthetic procedures for Gomisin M1, they highlight the synthesis of various derivatives []. One study mentions the completion of B, C, and D ring synthesis for a model molecule (compound 12) of the related diterpene Przewalskin B using cyclohexanone as a starting material []. The synthesis of Przewalskin B's A and B rings was also explored using isobutyraldehyde and methyl vinyl ketone (MVK) via a Diels-Alder reaction []. These efforts suggest ongoing exploration of synthetic routes for dibenzocyclooctadiene lignans like Gomisin M1.

Q6: What are the potential applications of Gomisin M1 based on the current research?

A6: Gomisin M1's potent anti-HIV and antitumor activities position it as a potential candidate for developing novel therapeutics [, ]. Further research is needed to fully understand its pharmacological properties and evaluate its safety and efficacy in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.